molecular formula C7H4ClF5O2S B3033822 3-Chloro-5-(pentafluorosulfur)benzoic acid CAS No. 1211589-32-0

3-Chloro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B3033822
CAS No.: 1211589-32-0
M. Wt: 282.62
InChI Key: QEUCPMZEYUIRBW-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzoic acid (CAS 1448317-67-6) is a high-value benzoic acid derivative supplied for advanced chemical research and development. This compound features a molecular formula of C 7 H 4 ClF 5 O 2 S and a molecular weight of 282.62 g/mol . Its structure incorporates both chloro and pentafluorosulfur (SF 5 ) substituents on the aromatic ring, making it a versatile and unique building block in organic synthesis . The presence of the SF 5 group is of particular interest in medicinal and agrochemical chemistry. This moiety is often used as a metabolically stable bioisostere for groups like tert-butyl or trifluoromethyl, and can significantly alter a molecule's lipophilicity, thermal stability, and overall bioactivity . The carboxylic acid functional group provides a handle for further derivatization, enabling the creation of amides, esters, and other derivatives. Researchers utilize this compound as a precursor in the development of novel active molecules, including benzamide derivatives , and in materials science for the synthesis of complex molecules with tailored properties. The compound requires cold-chain transportation to ensure stability . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCPMZEYUIRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Chloro 5 Pentafluorosulfur Benzoic Acid

Historical Evolution of Pentafluorosulfanyl Aromatic Compound Synthesis

The journey to access pentafluorosulfanylated aromatics has been marked by a transition from hazardous, low-yield methods to more practical and versatile strategies, driven by the development of novel reagents and reaction conditions.

The initial primary strategies for creating molecules containing the SF₅ group involved either the direct radical addition of pentafluorosulfanyl halides (SF₅X, where X = Cl, Br) to unsaturated compounds or the oxidative fluorination of sulfur-containing precursors like aromatic thiols and disulfides. nih.govresearchgate.net

The use of gaseous reagents like pentafluorosulfanyl chloride (SF₅Cl) and pentafluorosulfanyl bromide (SF₅Br) was a cornerstone of early efforts. These reagents could add across alkenes and alkynes via radical mechanisms. researchgate.net However, their application was severely constrained by several limitations:

Reagent Accessibility and Handling: The preparation of SF₅Cl and SF₅Br often required the use of hazardous materials, such as elemental fluorine (F₂), and specialized, high-pressure equipment, making them inaccessible to many laboratories. researchgate.neteenukraine.com SF₅Cl, a gas at room temperature, is particularly difficult to handle. nih.gov

Harsh Reaction Conditions: Many of the early oxidative fluorination methods relied on aggressive and often explosive oxidants like silver(II) fluoride (B91410) (AgF₂) or xenon difluoride (XeF₂), which limited the scope of compatible substrates. eenukraine.com

Limited Substrate Scope: The radical addition methods were primarily suited for aliphatic systems and were less effective for the direct functionalization of electron-deficient aromatic rings. The harsh conditions of oxidative fluorination were incompatible with sensitive functional groups. eenukraine.com

These challenges created a significant bottleneck, hindering the widespread exploration and application of SF₅-containing compounds for many years. digitellinc.com

Recognizing the limitations of early methods, significant research has focused on developing more user-friendly and efficient reagents for introducing the SF₅ group. These advancements have been pivotal in making pentafluorosulfanyl chemistry more accessible.

A major breakthrough was the development of bench-stable, solid reagents capable of generating SF₅ radicals under milder conditions. chemrxiv.org This innovation allows for safer handling and broader application in synthetic chemistry. Another significant advancement is the development of gas-reagent-free protocols. For instance, a method utilizing the inexpensive and solid trichloroisocyanuric acid (TCICA) as a chlorine source, in combination with potassium fluoride (KF), enables the synthesis of aryl-SF₄Cl intermediates from diaryl disulfides. eenukraine.com These intermediates are valuable precursors that can be subsequently converted to the final aryl-SF₅ compounds. eenukraine.comdigitellinc.com

This evolution from hazardous gases to stable solids and gas-free methods has broadened the scope of SF₅ incorporation, allowing for the functionalization of more complex and sensitive molecules and accelerating research in fields that utilize this unique functional group. chemrxiv.orgcolab.ws

Reagent TypeExamplesStateKey Limitations / Advantages
Early Reagents SF₅Cl, SF₅BrGasLimitations: Hazardous, requires specialized equipment, difficult to handle. nih.govresearchgate.net
Advanced Reagents Aryl-SF₄Cl PrecursorsSolidAdvantages: Gas-reagent-free synthesis, milder conditions, improved accessibility. eenukraine.com
Modern Reagents Bench-stable SF₅ radical precursorsSolidAdvantages: Practitioner-friendly, operationally simple, enhanced safety. chemrxiv.org

Targeted Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid and Related Derivatives

The synthesis of a specifically substituted aromatic ring like this compound requires a multi-step approach that carefully controls the introduction of each substituent. The powerful electron-withdrawing nature of both the SF₅ and carboxylic acid groups, along with the chloro substituent, dictates the feasible synthetic routes.

A classical and versatile strategy for synthesizing multi-substituted aromatic compounds involves a sequence of nitration, reduction, and subsequent functional group interconversion, often via diazonium salt chemistry. This pathway is a plausible route to the target molecule.

A hypothetical but chemically sound synthesis could begin with a suitable precursor, such as 1-chloro-3-(pentafluorosulfur)benzene. The synthesis would proceed through the following steps:

Nitration: Electrophilic nitration of the starting material using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) would introduce a nitro group. chemicalbook.comgoogle.com Given the meta-directing effect of both the chloro and the strongly deactivating SF₅ groups, the nitro group would be directed to the 5-position, yielding 1-chloro-5-nitro-3-(pentafluorosulfur)benzene.

Reduction: The resulting nitro compound would then be reduced to the corresponding amine. This transformation is commonly achieved using methods such as catalytic hydrogenation or reduction with metals like iron or tin in an acidic medium. google.com This step would produce 3-chloro-5-(pentafluorosulfur)aniline.

Diazotization and Carboxylation: The aniline (B41778) derivative can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. This intermediate is highly versatile and can be transformed into the target benzoic acid through various methods, such as a Sandmeyer-type reaction with copper cyanide followed by hydrolysis of the resulting nitrile, or through direct carbonylation reactions. This general approach, involving nitration followed by reduction to an amine, is a well-established method for preparing substituted amino-benzoic acids. google.comresearchgate.net

An alternative synthetic route involves the oxidation of a corresponding aldehyde precursor, 3-chloro-5-(pentafluorosulfur)benzaldehyde. The oxidation of aromatic aldehydes to carboxylic acids is a fundamental and generally high-yielding transformation in organic synthesis. researchgate.net

Should the aldehyde precursor be available, it could be efficiently converted to this compound using a variety of established oxidizing agents. nih.govnih.gov The choice of reagent can be tailored based on the stability of the SF₅ group to the reaction conditions.

Oxidizing AgentTypical ConditionsNotes
Potassium Permanganate (KMnO₄) Basic or acidic solution, heatPowerful, inexpensive oxidant. researchgate.net
Chromium Trioxide (CrO₃) Jones reagent (CrO₃/H₂SO₄ in acetone)Efficient but generates toxic chromium waste. researchgate.net
Hydrogen Peroxide (H₂O₂) Often used with a catalystConsidered a "green" oxidant as the byproduct is water. mdpi.com
Silver(I) Oxide (Ag₂O) Tollens' reagent (ammoniacal silver nitrate)Mild conditions, suitable for sensitive substrates.

This approach is contingent on the successful synthesis of the aldehyde precursor, which itself would require a dedicated multi-step sequence.

A third potential strategy involves the direct chlorination of a precursor that already contains the pentafluorosulfanyl and benzoic acid groups, namely 3-(pentafluorosulfur)benzoic acid. This route relies on electrophilic aromatic substitution to introduce the chlorine atom.

The directing effects of the existing substituents are critical. Both the SF₅ group and the carboxylic acid group are strongly electron-withdrawing and act as meta-directors. Therefore, when 3-(pentafluorosulfur)benzoic acid is subjected to chlorination, the incoming electrophile (Cl⁺) would be directed to the position meta to both groups, which is the C-5 position.

This transformation can be accomplished using various chlorinating agents. jalsnet.com Common methods for the chlorination of deactivated aromatic rings include:

Molecular Chlorine (Cl₂): Requires a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) to generate a potent electrophile.

Sulfuryl Chloride (SO₂Cl₂): Can be used with a catalyst for chlorination.

N-Chlorosuccinimide (NCS): A solid reagent that can chlorinate arenes, often in the presence of a protic or Lewis acid. jalsnet.com

The successful implementation of this route depends on the ability of the 3-(pentafluorosulfur)benzoic acid substrate to undergo electrophilic substitution without decomposition, given its highly deactivated nature.

General Synthetic Pathways for Aryl-SF₅ Systems Relevant to this compound

The foundational methods for constructing the aryl-SF₅ bond have paved the way for accessing a wide range of functionalized aromatic compounds. These pathways, while sometimes limited in scope, remain crucial in the synthetic chemist's toolkit.

Direct Fluorination of Diaryl Disulfides

One of the earliest and most direct approaches to arylsulfanyl pentafluorides (Ar-SF₅) involves the oxidative fluorination of diaryl disulfides or aryl thiols with potent fluorinating agents. rsc.orgthieme-connect.com This method historically employed reagents like silver(II) fluoride (AgF₂) or elemental fluorine (F₂). thieme-connect.comicmpp.ro

The reaction is particularly effective for diaryl disulfides bearing electron-withdrawing groups, such as the nitro group (NO₂). researchgate.netthieme-connect.com For instance, the direct fluorination of nitro-substituted diaryl disulfides is a key industrial process for producing 3- or 4-nitro-1-(pentafluorosulfanyl)benzene, which are versatile building blocks. researchgate.netresearchgate.net However, pioneering versions of this method were often characterized by low yields and a narrow substrate scope. rsc.orgthieme-connect.com The reaction's success can be sensitive to the substitution pattern on the aromatic ring; for example, certain ortho-substituted disulfides have been shown to fail in the reaction. icmpp.ro

Starting MaterialFluorinating AgentProductYieldReference(s)
Diaryl DisulfidesElemental Fluorine (F₂)Aryl-SF₅Variable icmpp.ro
Aryl ThiolsSilver(II) Fluoride (AgF₂)Aryl-SF₅Low (10-13%) thieme-connect.com
Nitro-substituted Diaryl DisulfidesElemental Fluorine (F₂)Nitro-Aryl-SF₅Moderate to High researchgate.netthieme-connect.com

Table 1: Summary of Direct Fluorination Approaches.

Transition-Metal Catalyzed C-SF₅ Bond Formation

The direct formation of a carbon-pentafluorosulfur (C-SF₅) bond through transition-metal catalysis is a less developed area compared to other C-heteroatom coupling reactions. semanticscholar.org While palladium, nickel, and copper catalysts are extensively used for forming C-S, C-N, and C-O bonds, their application in direct C-SF₅ bond formation is not yet a mainstream strategy. semanticscholar.org The challenges are often associated with the stability of the SF₅ unit under typical catalytic cross-coupling conditions. researchgate.net

However, transition metals play a crucial role in the synthesis of precursors that lead to aryl-SF₅ compounds. For example, copper- and palladium-catalyzed reactions are used to synthesize aryl phosphorothiolates from aryl halides or boronic acids. thieme-connect.com These phosphorothiolates can then be subjected to oxidative fluorination to yield the target Ar-SF₅ compounds, making this an important indirect catalytic route. thieme-connect.comthieme.de Similarly, palladium-catalyzed C-H borylation has been used to prepare SF₅-substituted potassium aryltrifluoroborates, which are valuable building blocks for subsequent Suzuki–Miyaura cross-coupling reactions to access more complex SF₅-arenes. acs.org

Some specialized copper-catalyzed reactions have been developed for pentafluorosulfanylation, such as the reaction of SF₅Cl with diazo compounds to form α-pentafluorosulfanyl carbonyl compounds. researchgate.net While not a direct aryl-SF₅ bond formation, these instances show the potential for transition metals in SF₅ chemistry.

Nucleophilic Aromatic Substitution (SNAr) Routes of SF₅-Substituted Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway to functionalize aromatic rings that are activated by strong electron-withdrawing groups. The SF₅ group, being a potent electron-withdrawing substituent, facilitates these reactions on the benzene (B151609) ring. researchgate.netresearchgate.net When combined with a nitro group, the activation becomes even more pronounced.

In this strategy, a nitro-(pentafluorosulfanyl)benzene serves as the substrate. A nucleophile can then displace either the nitro group or another suitable leaving group on the ring. For example, the nitro group of para- and meta-nitro-(pentafluorosulfanyl)benzene can be substituted by various alkoxides and thiolates in a single step to generate SF₅-substituted aryl ethers and sulfides. researchgate.net

Another variant is the vicarious nucleophilic substitution (VNS), where a carbanion attacks the aromatic ring at a hydrogen-bearing position, followed by the elimination of a leaving group from the carbanion. chemrxiv.orgrsc.org VNS reactions on 1-nitro-3-(pentafluorosulfanyl)benzene and 1-nitro-4-(pentafluorosulfanyl)benzene using carbanions proceed in good to high yields, offering a route to introduce carbon-based substituents onto the SF₅-aromatic scaffold. chemrxiv.orgrsc.org

SubstrateNucleophile/ReagentReaction TypeProduct TypeReference(s)
meta-Nitro-(pentafluorosulfanyl)benzeneAlkoxides, ThiolatesSNAr (NO₂ displacement)SF₅-Aryl Ethers/Sulfides researchgate.net
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneO, S, N NucleophilesSNAr (F displacement)3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes researchgate.netresearchgate.net
1-Nitro-4-(pentafluorosulfanyl)benzeneCarbanionsVNS (H displacement)2-Substituted-1-nitro-4-(pentafluorosulfanyl)benzenes chemrxiv.orgrsc.org

Table 2: Examples of Nucleophilic Aromatic Substitution Routes.

Contemporary Methods for Introducing the SF₅ Group

Recent innovations have focused on developing milder and more versatile methods for introducing the SF₅ group, often leveraging radical chemistry and photochemical techniques to overcome the limitations of earlier approaches.

Radical-Mediated Pentafluorosulfanylation Reactions

Radical-based methods have become a cornerstone of modern SF₅ chemistry. The predominant strategy involves the addition of the SF₅ radical to an unsaturated system. researchgate.net The most common precursor for the SF₅ radical is pentafluorosulfur chloride (SF₅Cl). researchgate.net This reagent can be added across alkenes and alkynes under mild free-radical conditions. researchgate.net The generation of the SF₅ radical from SF₅Cl is typically initiated using methods such as triethylborane (B153662) (Et₃B) or via photochemical means. semanticscholar.org

These reactions provide a direct pathway to a variety of SF₅-containing building blocks. For instance, the radical addition of SF₅Cl to the alkyne π-system of 2-ethynyl anilines followed by a cyclization reaction has been used to access 2-SF₅-(aza)indoles for the first time. nih.gov This highlights the power of radical reactions to construct complex heterocyclic systems bearing the SF₅ moiety.

Photochemical Activation Techniques

Photochemical methods offer a powerful and often milder alternative for generating reactive species. In the context of SF₅ chemistry, photoredox catalysis has enabled the activation of the notoriously inert sulfur hexafluoride (SF₆) gas. thieme.desemanticscholar.org Under visible light irradiation and in the presence of a suitable photoredox catalyst, SF₆ can undergo a one-electron reduction to form the SF₆•⁻ radical anion. semanticscholar.orgsoci.org This intermediate can then fragment to release a fluoride anion and the highly reactive SF₅ radical. soci.org

This photochemically generated SF₅ radical can then be trapped by various organic substrates. For example, this technique has been successfully applied to the pentafluorosulfanylation of α-methyl- and α-phenylstyrenes. soci.org The process allows for the installation of the SF₅ group and, in the presence of an alcohol, the simultaneous formation of a C-O bond, significantly increasing the synthetic utility of the method. soci.org This activation of SF₆ represents a significant advancement, providing a novel and atom-economical entry into pentafluorosulfanylation chemistry. thieme.deresearchgate.net

Utilization of Trichloroisocyanuric Acid (TCICA)-Derived Reagents for SF5Cl Generation

A significant advancement in the synthesis of SF5-containing aromatic compounds is the development of gas-reagent-free methods for the generation of pentafluorosulfanyl chloride (SF5Cl), the most common reagent for introducing the SF5 group. nih.govnih.gov Traditional methods often relied on hazardous and difficult-to-handle gaseous reagents like fluorine (F2) or chlorine (Cl2). nih.govnih.gov The modern approach utilizes Trichloroisocyanuric Acid (TCICA), an inexpensive and bench-stable solid commonly used as a swimming pool disinfectant, in combination with potassium fluoride (KF). nih.govnih.gov

This method facilitates the oxidative fluorination of elemental sulfur (S8) or disulfide precursors to produce SF5Cl under significantly milder and safer conditions. nih.govresearchgate.net The reaction is typically performed in an inert solvent, such as acetonitrile, and obviates the need for specialized equipment required for handling corrosive gases. nih.govchemrxiv.org One of the key advantages of this protocol is the ability to generate a stock solution of SF5Cl in an organic solvent like n-hexane. nih.govchemrxiv.org This allows for easier handling, storage, and stoichiometric control in subsequent reactions compared to using SF5Cl as a gas.

The synthesis of this compound via this methodology would hypothetically involve the reaction of the TCICA-derived SF5Cl with a suitable aromatic precursor. For instance, a 3-chloro-5-aminobenzoic acid or a related derivative could be transformed into a diazonium salt, which is then reacted with the SF5Cl source. Alternatively, a halogenated precursor like 3-chloro-5-iodobenzoic acid could undergo a metal-catalyzed coupling reaction with an SF5-containing reagent generated using the TCICA/KF system. The generated SF5Cl acts as a source of the SF5 radical, which can then be incorporated into the aromatic ring.

Below is a table summarizing typical conditions for the laboratory-scale generation of SF5Cl using the TCICA/KF method.

ParameterValue/ConditionPurpose
Sulfur Source Elemental Sulfur (S8)Primary reactant for SF5 group formation
Chlorine Source Trichloroisocyanuric Acid (TCICA)Oxidant and chlorine source; solid, easy-to-handle
Fluoride Source Potassium Fluoride (KF)Provides fluoride ions for the oxidative fluorination
Solvent Acetonitrile (CH3CN)Reaction medium
Temperature Ambient to slightly elevatedMild reaction conditions enhance safety
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents side reactions with atmospheric moisture/oxygen

This interactive table summarizes common conditions reported in the literature for generating SF5Cl. Specific ratios and conditions may be optimized for particular applications.

Optimization and Scalability Considerations in this compound Synthesis

The successful synthesis of this compound on a larger scale requires careful optimization of the reaction parameters and consideration of scalability challenges. contractpharma.com The transition from laboratory-scale synthesis to industrial production introduces complexities related to reaction kinetics, heat management, purification, and safety. contractpharma.com

Optimization: The optimization process focuses on maximizing yield and purity while minimizing costs and waste. For the key pentafluorosulfanylation step, several parameters must be fine-tuned:

Stoichiometry: The molar ratios of the sulfur source, TCICA, and KF are critical. An excess of certain reagents might drive the reaction to completion but could lead to difficult-to-remove impurities.

Reaction Time and Temperature: Balancing reaction time and temperature is essential to ensure complete conversion without promoting the formation of byproducts.

Solvent Selection: The choice of solvent can influence reagent solubility, reaction rates, and product stability.

Purification: Development of a robust and scalable purification strategy is crucial. While chromatography is common in the lab, large-scale production favors methods like crystallization or distillation to isolate the final product in high purity.

The following table illustrates a hypothetical optimization study for the pentafluorosulfanylation step.

EntryPrecursorEquivalents of TCICATemperature (°C)SolventYield (%)
13-chloro-5-iodobenzoic acid4.525Acetonitrile45
23-chloro-5-iodobenzoic acid5.025Acetonitrile52
33-chloro-5-iodobenzoic acid5.040Acetonitrile65
43-chloro-5-iodobenzoic acid5.040Dichloromethane58

This interactive table provides a conceptual example of how reaction parameters could be varied to optimize the yield of the desired SF5-substituted product.

Scalability: Scaling up the synthesis presents several challenges. The oxidative fluorination reaction can be highly exothermic, requiring efficient heat management to prevent thermal runaway. The use of packed-bed or continuous flow reactors is an emerging strategy to address this issue, offering better temperature control, improved safety, and higher efficiency. d-nb.info The development of continuous flow systems for SF5Cl generation represents a significant step towards safer and more scalable production of SF5-containing compounds. researchgate.netd-nb.info Furthermore, ensuring the quality and consistency of raw materials is vital for reproducible results on a large scale. A thorough process hazard analysis is mandatory to identify and mitigate potential risks associated with handling the reagents and intermediates involved.

Reactivity and Mechanistic Investigations of 3 Chloro 5 Pentafluorosulfur Benzoic Acid

Influence of the SF5 and Chloro Substituents on Aromatic Reactivity

The pentafluorosulfur (SF5) group is recognized for its profound impact on the electronic environment of the benzene (B151609) ring to which it is attached. It is one of the most potent electron-withdrawing groups, a characteristic that stems from the high electronegativity of the fluorine atoms. beilstein-journals.org This strong inductive effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. beilstein-journals.org The SF5 group's properties, including its high stability and lipophilicity, make it a subject of interest in the development of agrochemicals and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org

The chloro substituent, like other halogens, exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect due to the electronegativity of chlorine. libretexts.org However, it can also donate electron density to the aromatic ring via resonance, owing to its lone pairs of electrons. libretexts.orglumenlearning.com In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org

The combined presence of the strongly deactivating SF5 group, the deactivating chloro group, and the deactivating carboxylic acid group renders the aromatic ring of 3-Chloro-5-(pentafluorosulfur)benzoic acid highly electron-deficient. This has significant consequences for its reaction patterns in both electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Electronic Properties of Substituents on the Aromatic Ring
SubstituentInductive EffectResonance EffectOverall Effect on Reactivity
Pentafluorosulfur (SF5)Strongly Electron-WithdrawingNegligibleStrongly Deactivating
Chloro (Cl)Electron-WithdrawingWeakly Electron-DonatingWeakly Deactivating
Carboxylic Acid (COOH)Electron-WithdrawingElectron-WithdrawingStrongly Deactivating

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. fiveable.me Substituents that donate electrons to the ring are known as activating groups, while those that withdraw electron density are deactivating groups. lumenlearning.comwikipedia.org

In this compound, all three substituents—chloro, pentafluorosulfur, and carboxylic acid—are deactivating. beilstein-journals.orglibretexts.org This cumulative deactivation makes the aromatic ring significantly less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. Consequently, forcing conditions, such as high temperatures and strong acid catalysts, would be required to induce electrophilic substitution. The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as a benzenonium ion. msu.edumasterorganicchemistry.com The presence of electron-withdrawing groups destabilizes this intermediate, slowing down the reaction. fiveable.memasterorganicchemistry.com

While the electron-deficient nature of the ring impedes electrophilic attack, it facilitates nucleophilic aromatic substitution (SNAr). This type of reaction is common for aromatic rings bearing strong electron-withdrawing groups and a good leaving group, such as a halogen. beilstein-journals.orgnih.gov In the case of this compound, the chloro atom can act as a leaving group.

The SNAr mechanism typically involves two steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of Leaving Group : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The presence of the powerful electron-withdrawing SF5 and carboxylic acid groups at positions meta to the chloro group is crucial for this pathway. These groups effectively stabilize the negative charge of the Meisenheimer intermediate through their inductive effects, thereby lowering the activation energy for the reaction. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov A similar reactivity pattern is expected for this compound, allowing for the substitution of the chloro group by other nucleophiles.

In electrophilic aromatic substitution, the existing substituents on the ring also determine the position of the incoming electrophile. libretexts.org

The pentafluorosulfur (SF5) group is a strong deactivator and a meta-director due to its powerful electron-withdrawing inductive effect.

The carboxylic acid group is also a deactivating, meta-directing group.

The chloro group is a deactivator but is considered an ortho-, para-director. libretexts.orgpressbooks.pub This is because the resonance stabilization provided by its lone pairs is most effective for intermediates formed from attack at the ortho and para positions. libretexts.orglumenlearning.com

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations to produce other functional groups.

The carboxylic acid of this compound can be readily converted into several important derivatives, including esters, amides, and acyl halides. These transformations typically involve the activation of the carboxyl group.

Acyl Halides : The most common method for converting a carboxylic acid to an acyl chloride is by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org The resulting acyl chloride is a highly reactive intermediate.

Esters : Esters can be synthesized from the parent acid, but a more common laboratory route involves the conversion to the more reactive acyl chloride first, followed by reaction with an alcohol. This method avoids the equilibrium limitations of direct Fischer esterification.

Amides : Amide synthesis is a frequently performed transformation in medicinal chemistry. researchgate.net Amides can be prepared by reacting the acyl chloride with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling reagents. nih.govnih.gov Another approach involves the in-situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide to activate the carboxylic acid for amidation. researchgate.netnih.gov

Table 2: Reagents for Carboxylic Acid Derivatization
Desired DerivativeTypical ReagentsIntermediate
Acyl ChlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Direct conversion
EsterAlcohol (R'-OH) in the presence of an acid catalyst, or Acyl chloride followed by alcoholAcyl chloride
AmideAmine (R'R''NH) with coupling reagents, or Acyl chloride followed by amineAcyl chloride or other activated intermediate

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a challenging transformation for many aromatic benzoic acids. nih.gov The high activation barrier for this reaction often necessitates harsh conditions, such as high temperatures, which may not be compatible with other functional groups on the molecule. researchgate.net

Traditional thermal decarboxylation of benzoic acids is often inefficient. nih.gov However, modern synthetic methods have been developed to facilitate this process under milder conditions. Many of these approaches rely on radical mechanisms. For instance, photoinduced ligand-to-metal charge transfer (LMCT) using copper catalysts can enable radical decarboxylation at low temperatures. nih.govresearchgate.net In this process, a copper(II) carboxylate complex is formed, which upon photoirradiation, generates an aryl radical that can then be trapped or further functionalized. researchgate.net Another method involves the use of silver(I) catalysts in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) to generate aryl radicals via oxidative decarboxylation. elsevierpure.comnih.gov These radical-based strategies represent a promising solution for the decarboxylation of electron-poor benzoic acids like this compound.

Stability and Reactivity of the Pentafluorosulfanyl Group

The SF5 group, comprised of a central sulfur atom bonded to five fluorine atoms in an octahedral geometry, is known for its exceptional stability. academie-sciences.fr The sulfur-fluorine bonds are robust, rendering the group highly resistant to thermal decomposition and many chemical reagents. rowansci.comrsc.org This inherent stability is a key feature in the reactivity profile of molecules like this compound.

The pentafluorosulfanyl group is remarkably stable under a wide range of acidic and basic conditions. researchgate.net This stability is crucial for its incorporation into complex molecules, allowing for chemical transformations on other parts of the molecule without degrading the SF5 moiety. For instance, synthetic routes to SF5-containing amides involve reactions with sodium hydroxide, and syntheses of SF5-indoles utilize lithium hydroxide, demonstrating the group's resilience to basic conditions. academie-sciences.frnih.gov Similarly, it remains intact during reactions in acidic media, such as those involving trifluoroacetic acid for deprotection steps in peptide synthesis. nih.gov However, extreme conditions can induce decomposition; for example, SF5-muconolactone, an aliphatic SF5 compound, was found to be relatively stable in acidic media but eliminates the SF5 group in aqueous base. beilstein-journals.org

The robust nature of the pentafluorosulfanyl group makes it compatible with various transition-metal-catalyzed reactions, which are essential for modern organic synthesis. Arenes substituted with the SF5 group can participate in cross-coupling reactions. For instance, Pd-catalyzed methylation and Negishi cross-coupling reactions have been successfully performed on SF5-substituted aryl bromides to produce more complex molecules, including amino acids. nih.govnih.gov This compatibility allows for the late-stage introduction of molecular complexity to scaffolds containing the 3-chloro-5-(pentafluorosulfur)phenyl core. The strong electron-withdrawing nature of the SF5 group influences the electronic properties of the aromatic ring, which can affect the conditions required for catalysis but does not typically interfere with the catalytic cycle itself. researchgate.net

Table 1: Compatibility of the SF5 Group with Different Reaction Conditions
Reaction TypeReagents/ConditionsSF5 Group StabilityReference(s)
Amide CouplingNaOH, SOCl2, NaHCO3Stable nih.gov
Basic HydrolysisLiOH·H2O in DMSOStable academie-sciences.fr
Peptide SynthesisPyBOP, NMMStable nih.gov
Peptide DeprotectionTrifluoroacetic Acid (TFA)Stable nih.gov
Suzuki-Miyaura CouplingPd(dppf)2Cl2, Cs2CO3Stable nih.gov
Negishi CouplingPd(dba)2, SPhosStable nih.gov
ortho-LithiationLiTMP, -60 °CStable nih.gov

While exceptionally stable, the SF5 group's reactivity with highly reactive reagents like strong Lewis acids and organometallics requires careful consideration. The group is generally inert to many of these reagents under controlled conditions. nih.gov However, its powerful electron-withdrawing effect can influence reactions elsewhere on the aromatic ring. For example, directed ortho-lithiation of pentafluorosulfanyl arenes can be achieved using strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -60 °C). nih.gov It is crucial to maintain these low temperatures, as the SF5 group can act as a leaving group at higher temperatures (above -40 °C), leading to the formation of aryne intermediates. nih.gov There is limited specific information on the direct interaction of Lewis acids with the SF5 group on a benzoic acid scaffold, but its general chemical inertness suggests it would be resistant under typical conditions. rowansci.com

Radical Reactions and Reductions Involving the SF5 Group

The most common method for introducing the pentafluorosulfanyl group into organic molecules involves radical reactions, typically using pentafluorosulfanyl chloride (SF5Cl) as the source of the SF5 radical. academie-sciences.frnih.gov The SF5 radical can be generated photochemically or through initiation with agents like triethylborane (B153662). academie-sciences.fr This radical readily adds to unsaturated systems such as alkenes and alkynes. academie-sciences.frbohrium.com

Once incorporated into an aromatic ring, as in this compound, the SF5 group is highly resistant to reduction. The strong S-F bonds are not susceptible to cleavage by common reducing agents. The primary focus of reduction reactions on this molecule would be on the carboxylic acid group, which can be reduced to an alcohol, or on the chloro-substituent, which could potentially undergo reductive dehalogenation under specific catalytic conditions. There is little evidence in the literature for direct chemical reduction of the SF5 group itself on an aromatic ring.

Table 2: Key Radical Reactions for SF5 Group Introduction
Reaction TypeSF5 SourceInitiator/ConditionSubstrateReference(s)
Radical AdditionSF5ClTriethylboraneAlkynes academie-sciences.fr
Photoinitiated AdditionSF5ClBlack light (370 nm)Alkynes academie-sciences.fr
Radical AdditionSF5ClBlue light (440 nm)Ethynylbenziodoxolone academie-sciences.fr
Three-Component AdditionSF5ClRadical InitiatorAlkene and Diazo Compound nih.gov

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically for transformations of this compound are not extensively documented. However, the reaction pathways can be inferred from studies on related SF5-containing molecules and general mechanistic principles of organic chemistry.

The reactivity of this compound is dominated by the functional groups attached to the aromatic ring: the carboxylic acid, the chloro group, and the pentafluorosulfanyl group.

Reactions at the Carboxylic Acid: Transformations such as esterification or amidation proceed through standard nucleophilic acyl substitution mechanisms. The reaction is typically activated by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The strong electron-withdrawing effects of both the chlorine atom and the SF5 group increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution: The chloro substituent could potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing SF5 group meta to the chlorine would have a less pronounced activating effect than if it were in the ortho or para position.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the aromatic ring is strongly disfavored. The cumulative electron-withdrawing power of the chloro and SF5 substituents deactivates the ring towards electrophiles.

Ionic Mechanisms: In reactions involving SF5-alkynes, mechanistic studies have confirmed ionic pathways where nucleophiles selectively attack the carbon atom beta to the SF5 group, which is highly electron-deficient. academie-sciences.fr This highlights the profound electronic influence of the SF5 group, a principle that extends to the aromatic system of this compound, where it significantly polarizes the molecule. rsc.org

Kinetic and Thermodynamic Considerations

The reactivity of this compound is profoundly influenced by the electronic properties of its two substituents, the chloro (–Cl) group and the pentafluorosulfur (–SF₅) group. Both are potent electron-withdrawing groups (EWGs), which significantly impacts the kinetic and thermodynamic parameters of reactions involving the aromatic ring and the carboxylic acid functionality. These effects can be quantitatively understood through the framework of the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.

The Hammett equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where:

k or K is the rate or equilibrium constant for a reaction of the substituted compound.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted compound (benzoic acid).

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to these electronic effects. wikipedia.orgdalalinstitute.com

For this compound, the substituents are in the meta positions relative to the carboxyl group. The total electronic effect can be approximated by the sum of the individual Hammett meta-constants (σₘ).

Thermodynamic Acidity (pKa)

A primary thermodynamic consideration for a benzoic acid derivative is its acidity, represented by its pKa value. The presence of EWGs increases the acidity (lowers the pKa) by stabilizing the negative charge of the conjugate base (the carboxylate anion) through an inductive effect. viu.ca The delocalization of this charge makes the deprotonation of the carboxylic acid more favorable compared to unsubstituted benzoic acid.

The pentafluorosulfur group is one of the most powerful electron-withdrawing groups known, often termed a "super-trifluoromethyl group." Its effect is predominantly inductive. The chloro group is also a well-known EWG. Their combined presence on the benzene ring at the 3 and 5 positions creates a significant electron deficit on the aromatic ring, which in turn strongly stabilizes the benzoate (B1203000) anion.

The Hammett constants for these meta-substituents are key to predicting this effect.

Table 1: Hammett Meta-Substituent Constants (σₘ)

SubstituentHammett Constant (σₘ)
–Cl (Chloro)0.37 viu.castenutz.eu
–SF₅ (Pentafluorosulfur)0.61
–CF₃ (Trifluoromethyl)0.43

The additive effect of the substituents on this compound would result in a cumulative σ value (Σσₘ) of approximately 0.98 (0.37 + 0.61). This very large positive value predicts a substantial increase in acidity compared to benzoic acid (pKa ≈ 4.20).

To contextualize this, we can compare the pKa values of related 3,5-disubstituted benzoic acids. While the experimental pKa for this compound is not widely reported, analysis of analogous compounds demonstrates a clear trend.

Table 2: Acidity of Substituted Benzoic Acids

CompoundSubstituentspKa (at 25 °C)
Benzoic Acid–H~4.20
3-Chlorobenzoic Acid3-Cl3.82 nih.govchemicalbook.com
3-Fluorobenzoic Acid3-F3.86 ut.eewikipedia.org
3,5-Dichlorobenzoic Acid3,5-di-Cl~3.46 (Predicted) chemicalbook.comguidechem.com
3,5-Bis(trifluoromethyl)benzoic Acid3,5-di-CF₃~3.34 (Predicted)
This compound3-Cl, 5-SF₅Predicted to be < 3.34

Given that the Σσₘ for the –Cl and –SF₅ groups (0.98) is significantly greater than that for two –CF₃ groups (2 * 0.43 = 0.86), it is thermodynamically predicted that this compound is a considerably stronger acid than 3,5-bis(trifluoromethyl)benzoic acid.

Kinetic Considerations

From a kinetic perspective, the strong electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions such as nitration or Friedel-Crafts alkylation would be significantly slower for this compound compared to benzene or benzoic acid. The electron-poor nature of the ring makes it less nucleophilic and thus less reactive towards electrophiles.

Conversely, the ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at an ortho or para position relative to an activating group. For this compound itself, the chloro group is not sufficiently activated by the meta-positioned carboxyl and SF₅ groups to undergo SNAr under typical conditions. However, related SF₅-substituted compounds with nitro groups have been shown to readily undergo SNAr, demonstrating the powerful activating effect of the SF₅ group in such mechanisms.

For reactions involving the carboxyl group, such as esterification, the kinetics are also influenced. Acid-catalyzed esterification, for instance, typically has a negative ρ value, meaning it is slowed by electron-withdrawing groups. dalalinstitute.com Therefore, the rate of esterification for this compound would be expected to be slower than that of benzoic acid under similar conditions. Conversely, reactions where the carboxylate anion is the reactive species, such as in certain decarboxylation mechanisms or nucleophilic attack by the carboxylate, would see their rates influenced by the enhanced stability and concentration of the anion at a given pH.

Advanced Characterization and Structural Analysis of 3 Chloro 5 Pentafluorosulfur Benzoic Acid

Spectroscopic Fingerprinting

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Chloro-5-(pentafluorosulfur)benzoic acid by probing the local magnetic environments of the hydrogen, carbon, and fluorine nuclei. While specific spectral data for this exact compound is not widely published, expected chemical shifts can be reliably predicted based on analogous structures and the known electronic effects of the substituents.

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Due to the strong electron-withdrawing nature of both the chlorine and pentafluorosulfur groups, these protons would be deshielded and resonate at relatively high chemical shifts, likely in the range of 8.0-8.5 ppm. The carboxylic acid proton is expected to appear as a broad singlet significantly downfield, typically above 13 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would feature seven signals. The carbon of the carboxylic acid group (C=O) is anticipated to be the most downfield, around 165 ppm. The aromatic carbon directly attached to the SF₅ group would appear as a multiplet due to C-F coupling. researchgate.net The carbon atom bonded to the chlorine atom would also be significantly deshielded. The remaining aromatic carbons would have chemical shifts determined by their positions relative to the electron-withdrawing substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly characteristic for the pentafluorosulfur group. It typically displays a distinctive A₄B pattern, consisting of two signals: a quintet for the four equatorial fluorine atoms (Fₑ) and a complex multiplet (often a nonet resulting from coupling to the four equatorial fluorines) for the single axial fluorine atom (Fₐ). rsc.org The Fₑ signal is usually found further downfield than the Fₐ signal.

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹H (Aromatic)~ 8.0 - 8.5Multiplets
¹H (Carboxylic)> 13.0Broad Singlet
¹³C (C=O)~ 165Singlet
¹³C (C-S)~ 150-155Multiplet (due to JC-F)
¹³C (C-Cl)~ 135Singlet
¹³C (Aromatic)~ 125-130Singlets/Multiplets
¹⁹F (Equatorial, 4F)~ 70 - 85Quintet (JFeq-Fax)
¹⁹F (Axial, 1F)~ 60 - 75Nonet (JFax-Feq)

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carboxylic acid and the robust S-F bonds. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration should appear as a strong, sharp band between 1680 and 1710 cm⁻¹. The spectrum would also feature characteristic strong absorptions associated with the S-F stretching modes of the SF₅ group, typically found in the 800-950 cm⁻¹ (axial S-F stretch) and 550-750 cm⁻¹ (equatorial S-F stretches) regions. researchgate.net Aromatic C-H and C-Cl stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring would be a prominent feature. The S-F vibrations of the SF₅ group are also Raman active and would appear as strong bands, often providing clearer resolution of the different stretching modes than in the IR spectrum. umich.edunsf.gov

Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
O-H stretch (H-bonded)2500-3300Weak/Not observedBroad, Strong (IR)
C=O stretch1680-17101680-1710Strong (IR), Medium (Raman)
Aromatic C=C stretch1450-16001450-1600Medium-Strong
S-F stretch (axial)800-950800-950Strong
S-F stretch (equatorial)550-750550-750Strong

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The calculated monoisotopic mass for C₇H₄ClF₅O₂S is 281.9591 Da. HRMS analysis should yield a molecular ion peak ([M]⁺ or [M-H]⁻) that matches this value to within a few parts per million, confirming the molecular formula. chemscene.comsynquestlabs.com

Fragmentation analysis provides insight into the molecule's stability and structure. Common fragmentation pathways for benzoic acids include the loss of the carboxyl group. For this specific compound, key fragmentation patterns would likely involve:

Loss of the carboxylic acid radical: [M - COOH]⁺

Loss of a chlorine atom: [M - Cl]⁺

Cleavage of the C-S bond, leading to the loss of the SF₅ radical: [M - SF₅]⁺

Sequential loss of fluorine atoms from the SF₅ group under high energy conditions.

The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. mdpi.com

Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

While the specific crystal structure of this compound is not publicly available, the structure of the closely related parent compound, 3-(pentafluorosulfur)benzoic acid, has been reported and serves as an excellent model. researchgate.net Aromatic compounds containing the SF₅ group have been extensively studied, revealing consistent structural features. researchgate.netresearchgate.net

The SF₅ group invariably adopts a distorted octahedral geometry, with the sulfur atom at the center. The axial S–F bond (trans to the aromatic ring) is typically slightly shorter than the four equatorial S–F bonds. researchgate.net The introduction of a chlorine atom at the meta-position is not expected to significantly alter this fundamental geometry but will influence the crystal packing.

Based on the structure of 3-(pentafluorosulfur)benzoic acid, the following crystallographic parameters can be anticipated.

Parameter Value for 3-(pentafluorosulfur)benzoic acid researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.776(2)
b (Å)10.749(4)
c (Å)13.040(5)
β (°)98.98(3)
Z (molecules/cell)4

The solid-state architecture of this compound is dictated by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. Like most benzoic acids, it is expected to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net

Conformational Landscape Analysis in Solution and Solid States

The conformational landscape of this compound, a molecule characterized by the presence of a bulky and strongly electron-withdrawing pentafluorosulfur (SF5) group, is a critical determinant of its physicochemical properties and intermolecular interactions. The orientation of the carboxylic acid group relative to the aromatic ring and the potential for intermolecular association are key aspects of its structural chemistry.

Solid-State Conformation

While the specific crystal structure of this compound has not been detailed in publicly available literature, significant insights can be drawn from the crystallographic analysis of its close analog, 3-(pentafluorosulfanyl)benzoic acid. The X-ray structure of this related compound reveals crucial details about the solid-state arrangement and the influence of the SF5 group on the molecular geometry. researchgate.net

In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties. It is highly probable that this compound adopts a similar dimeric structure in its crystalline form. The key conformational parameter in the solid state is the dihedral angle between the plane of the aromatic ring and the carboxylic acid group. For 3-(pentafluorosulfanyl)benzoic acid, this torsion angle provides insight into the degree of planarity of the molecule.

The presence of the bulky SF5 group at the meta-position, and the additional chloro-substituent in the target molecule, likely introduces steric hindrance that influences this dihedral angle. In analogous substituted benzoic acids, torsional angles between the carboxylic acid group and the benzene ring can vary significantly, often ranging from 16 to 47 degrees, depending on the nature and position of the substituents. It is anticipated that both the SF5 and chloro groups will contribute to a non-planar conformation of the carboxylic acid group with respect to the benzene ring to minimize steric strain.

Intermolecular interactions beyond the primary hydrogen bonding of the carboxylic acid dimer are also expected to play a role in the crystal packing. The highly electronegative fluorine atoms of the SF5 group can participate in various weak intermolecular interactions, such as C–H···F and F···F contacts, which would further stabilize the crystal lattice.

Table 1: Predicted Solid-State Conformational and Interaction Parameters for this compound (based on analogous structures)
ParameterPredicted Value/ObservationSignificance
Primary Intermolecular InteractionCentrosymmetric hydrogen-bonded dimerTypical for carboxylic acids in the solid state.
Dihedral Angle (Aromatic Ring vs. COOH)Non-planarSteric hindrance from SF5 and Cl groups.
Secondary Intermolecular InteractionsC–H···F, F···F contacts, potential halogen bonding (C-Cl)Stabilization of the crystal lattice.

Solution-State Conformation and Dynamics

In solution, the conformational landscape of this compound is expected to be more dynamic. The behavior is largely governed by the solvent's polarity and its ability to form hydrogen bonds. ucl.ac.uk

In non-polar, aprotic solvents, benzoic acids and their derivatives are known to exist in a dynamic equilibrium between the monomeric form and the hydrogen-bonded dimer. ucl.ac.uk It is highly likely that this compound follows this behavior. The equilibrium can be represented as:

2 [3-Cl-5-SF5-C6H3COOH] ⇌ [3-Cl-5-SF5-C6H3COOH]2

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying this equilibrium. For instance, the chemical shift of the acidic proton in ¹H NMR is sensitive to the extent of hydrogen bonding and thus can be used to probe the monomer-dimer equilibrium.

In polar, protic solvents such as water, methanol, or DMSO, the solvent molecules can effectively solvate the carboxylic acid group through hydrogen bonding. This interaction disrupts the self-association of the benzoic acid molecules, leading to a predominance of the monomeric species.

Table 2: Predicted Solution-State Conformational Behavior of this compound
Solvent TypeDominant SpeciesKey Conformational Dynamics
Non-polar, aprotic (e.g., chloroform, toluene)Monomer-dimer equilibriumDynamic exchange between monomer and hydrogen-bonded dimer.
Polar, protic (e.g., water, methanol)Predominantly monomericSolvent-solute hydrogen bonding disrupts self-association.
All SolventsRotation around the Ar-COOH bondInfluenced by the steric and electronic effects of the SF5 and Cl groups.

Computational Chemistry and Theoretical Insights into 3 Chloro 5 Pentafluorosulfur Benzoic Acid

Electronic Structure Calculations for 3-Chloro-5-(pentafluorosulfur)benzoic acid

The electronic structure of the entire this compound molecule can be investigated using sophisticated computational methods. These calculations provide a detailed picture of electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) and ab initio methods are the primary tools for the computational study of molecules like this compound. nih.govmdpi.com DFT methods, particularly those using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net For instance, the B3LYP functional combined with a triple-zeta basis set like cc-pVTZ has been effectively used to describe the geometric and electronic structures of molecules containing the -SF5 group. mdpi.com

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher levels of theory. nih.gov While more computationally demanding, they can provide more accurate results, especially for systems where electron correlation is important. nih.gov Studies on related molecules, such as aminophenylsulfurpentafluoride, have utilized ab initio electronic structure calculations to understand substituent effects. researchgate.net For the parent benzoic acid molecule, methods like the Complete Active Space Self-Consistent Field (CASSCF) have been employed to study its electronic states and photochemical processes. nih.gov A combination of these methods allows for a thorough investigation of the ground-state geometry, charge distribution, and thermodynamic properties of this compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

For this compound, the FMOs are significantly influenced by its three distinct functional groups.

Benzoic Acid Core: The aromatic ring and the carboxyl group form the basic π-system.

SF5 Group: As a powerful electron-withdrawing group, it is expected to significantly lower the energy of the LUMO. rsc.org Studies on other push-pull chromophores have shown that the SF5 group tunes the HOMO-LUMO gap primarily through the manipulation of the LUMO. rsc.org

Chloro Group: As an electronegative, deactivating group, the chlorine atom also contributes to lowering the energy of the molecular orbitals.

Computational analyses, such as those performed on other substituted benzoic acids, would likely show that the HOMO is distributed over the benzene (B151609) ring and the carboxyl group, while the LUMO is delocalized across the aromatic ring but with significant density drawn toward the electron-withdrawing SF5 and chloro substituents. researchgate.netpreprints.org This distribution facilitates intramolecular charge transfer upon electronic excitation. The large HOMO-LUMO gap, resulting from the strong electron-withdrawing nature of the substituents, would indicate high chemical stability.

Charge Distribution and Dipole Moment Computations

The charge distribution and dipole moment of this compound are dominated by the potent electron-withdrawing nature of the pentafluorosulfur (SF₅) and chloro substituents. The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, significantly influencing the electronic environment of the benzene ring. rowansci.com Its effect is even stronger than that of the trifluoromethyl (CF₃) group. nih.gov

Computational studies on analogous SF₅-substituted aromatic compounds consistently demonstrate a significant polarization of the molecule. conicet.gov.ar The high electronegativity of the fluorine atoms in the SF₅ group (Pauling electronegativity of 3.98) and the sulfur atom (2.58) leads to a substantial partial positive charge on the sulfur atom and the ipso-carbon atom to which it is attached. This group exerts its powerful electron-withdrawing effect primarily through the sigma bond network (inductive effect), which polarizes the entire aromatic ring. researchgate.net

Table 1: Comparative Hammett Parameters for Electron-Withdrawing Groups

Substituent σm σp
-SF₅ 0.61 0.68
-NO₂ 0.71 0.78
-CF₃ 0.43 0.54
-Cl 0.37 0.23

Data sourced from literature reports on Hammett constants for common substituents. nih.govresearchgate.net

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies on the reactivity of aromatic compounds are often focused on understanding how substituents affect the activation barriers and reaction pathways of processes like electrophilic and nucleophilic aromatic substitution.

The strong deactivating effect of the SF₅ and chloro groups on the benzene ring would significantly increase the energy barrier for electrophilic aromatic substitution reactions. Computational modeling, such as Density Functional Theory (DFT), would be employed to calculate the geometries and energies of the transition states (Wheland intermediates) for such reactions. These calculations would likely show that the presence of two strong meta-directing, deactivating groups makes the aromatic ring highly resistant to attack by electrophiles. nih.gov

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the electron-withdrawing groups. nih.gov Transition state analysis for SₙAr reactions would involve modeling the formation of the Meisenheimer complex. The energy barriers for the formation of this intermediate would be significantly lower than for an unsubstituted benzene ring. The chlorine atom, being a good leaving group, would be the most likely site for nucleophilic attack.

Computational models can incorporate the effects of solvents, which can be crucial for accurately predicting reaction rates and mechanisms. For a polar molecule like this compound, polar solvents would be expected to stabilize the ground state and any charged intermediates or transition states.

In silico studies using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a hybrid quantum mechanics/molecular mechanics (QM/MM) approach could be used. For an SₙAr reaction, a polar aprotic solvent would be expected to effectively solvate the transition state, thereby lowering the activation energy barrier compared to the gas phase or a nonpolar solvent. researchgate.net For reactions involving the carboxylic acid group, such as deprotonation, polar protic solvents would play a critical role in stabilizing the resulting carboxylate anion through hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments. By simulating the motion of the molecule over time, MD can reveal conformational preferences, intermolecular interactions, and solvation dynamics.

A key aspect to investigate would be the rotational freedom around the C-S bond connecting the SF₅ group to the aromatic ring. Due to the steric bulk of the SF₅ group, this rotation may be hindered, leading to specific preferred conformations that could influence its interaction with other molecules or biological targets. acs.org MD simulations in a solvent box (e.g., water or an organic solvent) would also elucidate the structure of the solvation shell around the molecule, highlighting how solvent molecules arrange themselves around the polar carboxylic acid head and the lipophilic SF₅- and chloro-substituted aromatic ring. nih.govresearchgate.net

Predictive Modeling for Structure-Property Relationships

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, can correlate the structural features of a molecule with its biological activity or physical properties. For this compound, key descriptors for such models would include:

Electronic Descriptors: Hammett parameters (σ), calculated atomic charges, and dipole moment. The exceptionally strong electron-withdrawing character of the SF₅ group would be a dominant feature. nih.govresearchgate.net

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the SF₅ group. nih.gov

Lipophilicity Descriptors: The partition coefficient (logP), which is significantly increased by the presence of the SF₅ group. nih.govmdpi.com

These descriptors can be calculated using computational chemistry software and used to build models that predict properties such as acidity (pKa), binding affinity to a receptor, or membrane permeability. The unique combination of high electronegativity, steric bulk, and lipophilicity conferred by the SF₅ group makes it a valuable substituent for tuning the properties of bioactive molecules. rowansci.comresearchgate.netmdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
This compound
Benzene
Meisenheimer complex

Advanced Applications and Future Directions in Pentafluorosulfanyl Chemistry

Role of SF5-Containing Aromatic Acids in Materials Science

The unique electronic and physical properties of the pentafluorosulfanyl (SF5) group make aromatic acids containing this moiety highly valuable in materials science. digitellinc.comresearchgate.net The SF5 group is known for its exceptional thermal and chemical stability, high electronegativity, and low surface energy. researchgate.netrsc.org These characteristics are harnessed to fine-tune the optoelectronic properties of functional materials. rsc.org The strongly electron-withdrawing nature of the SF5 group, which is greater than that of the more common trifluoromethyl (CF3) group, allows for precise control over the electronic characteristics of molecules into which it is incorporated. acs.org This has led to its increasing use in the design of specialized polymers, liquid crystals, and optoelectronic systems. rsc.orgacs.org

Integration into Optoelectronic Systems (e.g., Push-Pull Chromophores)

The potent electron-accepting nature of the pentafluorosulfanyl (SF5) group makes it a valuable component in the design of push-pull chromophores, which are fundamental to many optoelectronic applications. nih.govacs.orgresearchgate.net In these systems, an electron-donating group (push) and an electron-accepting group (pull) are linked by a π-conjugated spacer, creating a molecule with a significant intramolecular charge transfer (ICT) character. researchgate.net The SF5 group serves as a powerful 'pull' component due to its high electronegativity (3.65), which surpasses that of the trifluoromethyl (CF3) group (3.36). acs.org

This strong electron-withdrawing capability enables the creation of fluorescent dyes with desirable properties, including large Stokes shifts (often exceeding 100 nm) and pronounced solvatofluorochromic effects, where the emission color changes with the polarity of the solvent. nih.govacs.org Research has demonstrated the synthesis of various push-pull dyes where the SF5 group is incorporated as the acceptor. acs.orgacs.org These dyes exhibit moderate fluorescence quantum yields and, in some cases, reversible mechanofluorochromism—a change in emission color in response to mechanical stimuli like grinding. nih.govacs.org By strategically placing the SF5 group on the π-conjugated backbone of a chromophore, it is possible to tune key properties such as the HOMO-LUMO gap, thermal stability (up to 420 °C), and absorption/emission maxima. researchgate.netrsc.org

Contributions to Liquid Crystal Research

The derivatives of benzoic acid are frequently used in the development of liquid crystal (LC) materials, often through the formation of hydrogen-bonded structures. nih.gov The incorporation of the pentafluorosulfanyl (SF5) group into molecular designs has become increasingly common in materials science, including in the field of liquid crystals. acs.org The unique properties of the SF5 group, such as its high lipophilicity and strong electron-withdrawing nature, can influence the mesomorphic behavior and other physical properties of the resulting compounds. chemrxiv.org The study of SF5-containing compounds has revealed their potential to create new liquid crystalline materials with specific, desirable characteristics for use in advanced display technologies and other LC-based devices. chemrxiv.org

Surface Modification and Polymer Chemistry

The distinct properties of the pentafluorosulfanyl (SF5) group, such as its low surface energy and high lipophilicity, make it a valuable tool in surface modification and polymer chemistry. researchgate.netrsc.org When incorporated into polymers, the SF5 group can significantly alter the material's surface properties. researchgate.net Its hydrophobic nature can be used to control wetting characteristics and influence the morphology of deposited overlayers. researchgate.net

In polymer chemistry, SF5-substituted catalysts have been shown to produce polymers with enhanced properties. For instance, using Ni(II) salicylaldiminato complexes with SF5 substituents for ethylene (B1197577) polymerization results in polymers with higher molecular weights and reduced branching. acs.orgacs.org This is attributed to the strong electron-withdrawing nature of the SF5 group, which significantly reduces the rate of β-hydrogen elimination, a key chain termination step in polymerization. acs.org This effect is particularly pronounced at elevated temperatures, where SF5-substituted catalysts can produce polymers with molecular weights double or even quadruple those produced by their CF3 analogues. acs.org The resulting polymers also exhibit higher melting temperatures, indicating increased linearity and crystallinity. acs.org

SF5 Group as a Key Motif in Catalyst Design

The pentafluorosulfanyl (SF5) group has emerged as a significant motif in catalyst design, primarily due to its powerful electron-withdrawing properties, which can be used to tune the reactivity and stability of organometallic catalysts. acs.orgchemrxiv.orgresearchgate.net By modifying the electronic environment of the metal center, the SF5 group can influence catalyst performance and the properties of the resulting products. acs.org

A notable example is in the field of polymerization catalysis. acs.orgacs.org Researchers have successfully incorporated SF5 groups into Ni(II) salicylaldiminato complexes, which are used for ethylene polymerization. acs.org The findings from these studies are summarized in the table below.

Catalyst SubstituentPolymerization TemperatureResulting Polymer Molecular WeightDegree of BranchingPolymer Melting Temperature
-SF5 50 °CQuadruple that of -CF3 analogueFar fewer methyl branchesHigher than -CF3 analogue
-CF3 50 °CStandardStandardStandard
-SF5 70 °CDouble that of -CF3 analogueSignificantly lower7-8 °C higher than -CF3 analogue
-CF3 70 °CStandardStandardStandard

This data is based on comparative studies between SF5- and CF3-substituted Ni(II) salicylaldiminato polymerization catalysts. acs.orgacs.org

The strong electron-withdrawing nature of the SF5 substituent significantly reduces β-hydrogen elimination, a common chain termination reaction. acs.org This suppression leads to the formation of polymers with substantially higher molecular weights and greater linearity (i.e., less branching) compared to polymers produced with analogous catalysts bearing the less electron-withdrawing trifluoromethyl (CF3) group. acs.orgacs.org This advancement allows for the direct synthesis of materials like ultrahigh-molecular-weight linear polyethylene. acs.org The successful application of the SF5 group in this context highlights its potential for creating highly efficient and selective catalysts for a range of chemical transformations. chemrxiv.orgcolab.ws

Advanced Chemical Building Blocks Derived from 3-Chloro-5-(pentafluorosulfur)benzoic acid

Aromatic compounds containing the pentafluorosulfanyl (SF5) group, such as this compound, serve as valuable precursors for the synthesis of more complex and advanced chemical building blocks. researchgate.net The stable and strongly electron-withdrawing nature of the SF5 group makes it a desirable feature in molecules designed for applications in medicinal chemistry, agrochemicals, and materials science. mdpi.com The development of synthetic methodologies has expanded the library of accessible SF5-containing scaffolds. researchgate.net

Starting from SF5-substituted anilines, which can be derived from benzoic acids, a variety of functionalized molecules can be prepared. For example, practical synthetic routes have been established to create SF5-containing meta-diamide insecticides. researchgate.netmdpi.com These multi-step syntheses involve transformations such as bromination and Suzuki coupling to build the core structure before coupling with a benzoic acid derivative to form the final amide. researchgate.netmdpi.com

Furthermore, SF5-aromatic compounds are precursors to other important intermediates. For instance, SF5-substituted alkynes can be synthesized and then used in cyclization reactions to form novel heterocyclic systems, such as 2-SF5-indoles. acs.org A series of aromatic SF5-containing amino acids have also been successfully synthesized using Negishi cross-coupling strategies, demonstrating their utility in peptide chemistry. nih.gov These examples showcase how a foundational molecule like this compound can be a starting point for a diverse array of specialized chemical structures with tailored properties. researchgate.netresearchgate.net

Conceptual Impact of the SF5 Group as a Bioisostere in Chemical Design

The pentafluorosulfanyl (SF5) group has had a significant conceptual impact on chemical design, particularly in medicinal and agricultural chemistry, through its role as a bioisostere. researchgate.netnih.gov A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without drastically changing its chemical structure, but while potentially improving its biological properties. researchgate.net The SF5 group is considered a bioisostere for several common functional groups, including the trifluoromethyl (-CF3), tert-butyl, halogen, and nitro groups. researchgate.netnih.gov

The value of the SF5 group as a bioisostere stems from its unique combination of physical and electronic properties. rowansci.com It is often referred to as a "super-trifluoromethyl group" because its properties are similar to the widely used -CF3 group but often more pronounced. researchgate.netmdpi.com

PropertySF5 GroupCF3 Groupt-Butyl Group
Electronegativity (Pauling Scale) 3.653.36~2.55 (for C)
Lipophilicity (Hansch Parameter π) 1.230.881.98
Volume (ų) 55.434.676.9
Electron-Withdrawing Nature (Hammett Constant σp) 0.680.53-0.54-0.20

Data compiled from various sources. researchgate.netresearchgate.netnih.gov

Due to its high lipophilicity, the SF5 group can enhance a molecule's ability to permeate cell membranes, which is a crucial factor for the bioavailability of drugs. rowansci.comnih.govnih.gov Its strong electron-withdrawing nature and metabolic stability can improve the pharmacokinetic profile of a drug candidate, making it more resistant to degradation in the body. rowansci.comresearchgate.net The octahedral geometry and intermediate size of the SF5 group (larger than -CF3 but smaller than t-butyl) allow for unique steric interactions with biological targets like enzymes and receptors. nih.gov By replacing a -CF3 or other group with an SF5 moiety, medicinal chemists can fine-tune the efficacy, stability, and pharmacokinetic properties of lead compounds, making it a powerful tool in modern drug design. researchgate.netfigshare.com

Emerging Research Avenues and Prospects for this compound and Related Compounds

The field of medicinal and materials chemistry is in constant pursuit of novel molecular building blocks that can impart superior properties to functional molecules. Among these, this compound has emerged as a compound of significant interest, positioned at the intersection of two important classes of chemical motifs: halogenated benzoic acids and organosulfur V compounds. The unique combination of a chloro group, a carboxylic acid, and the exceptionally electronegative and stable pentafluorosulfanyl (SF₅) group on a benzene (B151609) ring creates a versatile scaffold for the development of new chemical entities.

The pentafluorosulfanyl group is often dubbed a "super-trifluoromethyl group" due to its superior electronic and steric properties. soton.ac.uk Its strong electron-withdrawing nature, high thermal and chemical stability, and significant lipophilicity make it a highly desirable substituent in the design of new drugs and materials. soton.ac.ukmdpi.com When incorporated into the benzoic acid framework, which is a common structural alert in many biologically active compounds, the SF₅ group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Properties of the SF₅ Group:

PropertyDescriptionReference
High Electronegativity The five fluorine atoms create a powerful electron-withdrawing effect, significantly altering the electronic properties of the aromatic ring. mdpi.com
Thermal & Chemical Stability The strength of the sulfur-fluorine bonds confers exceptional resistance to chemical degradation and high temperatures. mdpi.com
Lipophilicity Despite its high polarity, the SF₅ group can increase the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.com
Bioisosterism It serves as a bioisostere for other common chemical groups like trifluoromethyl (CF₃), tert-butyl, and nitro groups, offering an alternative for property modulation. mdpi.comacs.org

The presence of the chlorine atom further modulates the electronic landscape of the benzene ring and provides an additional site for synthetic modification, enhancing the utility of this compound as a versatile building block.

Prospects in Medicinal Chemistry:

The primary application horizon for this compound and its derivatives lies in drug discovery. The benzoic acid moiety is a well-established pharmacophore found in numerous approved drugs. By using this compound as a starting material, medicinal chemists can synthesize novel derivatives with potential applications in various therapeutic areas.

Anticancer Agents: Benzoic acid derivatives are a foundational scaffold for a variety of anticancer compounds. nih.govresearchgate.net The unique properties of the SF₅ group could be leveraged to design novel kinase inhibitors or other targeted therapies where enhanced binding affinity and improved metabolic stability are desired.

Anti-inflammatory Drugs: Researchers have successfully designed and synthesized novel 3-sulfonamido benzoic acid derivatives as potent antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases like acute lung injury. nih.gov The this compound scaffold could be explored for the development of new anti-inflammatory agents with novel mechanisms of action.

Antibacterial Agents: Halogenated benzoic acids are documented intermediates in the synthesis of quinolone and pyrazole-based antibacterial agents. researchgate.netsemanticscholar.org The incorporation of the SF₅ group could lead to the development of new antibiotics with improved potency or a broader spectrum of activity, potentially overcoming existing resistance mechanisms.

¹⁹F Magnetic Resonance Imaging (MRI): An exciting and novel application for SF₅-containing compounds is their use as superior reporter groups for ¹⁹F MRI. acs.org The five equivalent fluorine atoms can generate a strong, sharp signal, allowing for non-invasive, label-free imaging of drug distribution and concentration in vivo. SF₅-derivatives of existing drugs have shown a significant gain in signal-to-noise ratio compared to their CF₃ counterparts, opening up new possibilities in theranostics. acs.org

Emerging Applications in Materials Science:

While medicinal chemistry is a primary focus, the robust nature and unique electronic properties of the SF₅ group also make this compound a promising candidate for applications in advanced materials.

Agrochemicals: The development of new insecticides and other crop-protecting agents is an area where the SF₅ group has already shown promise. Novel meta-diamide insecticides containing the SF₅ moiety have demonstrated high insecticidal activity and excellent selectivity. mdpi.com The this compound core could serve as a key building block for a new generation of agrochemicals with enhanced efficacy and environmental stability.

Liquid Crystals and Polymers: The polarity and steric bulk of the SF₅ group can be used to tune the physical properties of liquid crystals and polymers. Its incorporation can influence factors such as melting points, viscosity, and dielectric anisotropy, which are critical for the performance of display technologies and other electronic devices.

Metal-Organic Frameworks (MOFs): Halogenated benzoic acids are used as ligands in the synthesis of MOFs, which are porous materials with applications in gas storage and catalysis. The specific functional groups on the benzoic acid dictate the properties of the resulting framework. The use of this compound as a ligand could lead to the creation of novel MOFs with tailored pore sizes and chemical functionalities.

Synthetic Accessibility and Future Outlook:

The growing interest in SF₅-containing compounds has been driven by recent advances in synthetic chemistry that have made key building blocks more accessible. soton.ac.uk High-yield syntheses for 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives have been developed, typically starting from the corresponding nitro-aromatics. researchgate.net The commercial availability of this compound and related derivatives, such as the corresponding benzaldehyde (B42025) and benzenesulfonyl chloride, further facilitates its use in exploratory research. chemscene.comsynquestlabs.combldpharm.com

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